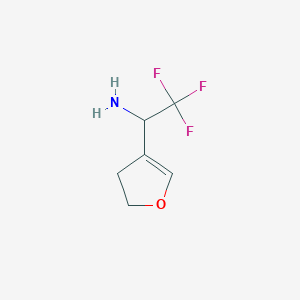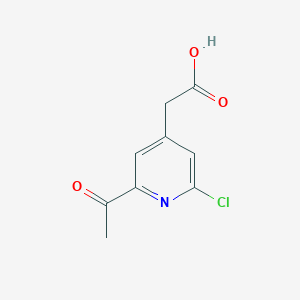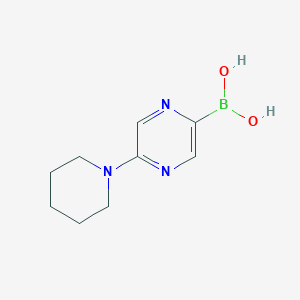
1-(4,5-Dihydro-furan-3-YL)-2,2,2-trifluoro-ethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,5-Dihydro-furan-3-YL)-2,2,2-trifluoro-ethylamine is a chemical compound characterized by the presence of a dihydrofuran ring and a trifluoroethylamine group
Métodos De Preparación
The synthesis of 1-(4,5-Dihydro-furan-3-YL)-2,2,2-trifluoro-ethylamine typically involves the reaction of dihydrofuran derivatives with trifluoroethylamine. One common method includes the use of diazocarbonyl compounds, which undergo a rhodium-catalyzed reaction to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-(4,5-Dihydro-furan-3-YL)-2,2,2-trifluoro-ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(4,5-Dihydro-furan-3-YL)-2,2,2-trifluoro-ethylamine has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mecanismo De Acción
The mechanism by which 1-(4,5-Dihydro-furan-3-YL)-2,2,2-trifluoro-ethylamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to changes in biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
1-(4,5-Dihydro-furan-3-YL)-2,2,2-trifluoro-ethylamine can be compared with other similar compounds, such as:
1-(4,5-Dihydrofuran-3-yl)-2,2,2-trifluoroethanone: This compound shares the dihydrofuran and trifluoroethyl groups but differs in the functional group attached to the ethyl chain.
2-(4,5-Dihydrofuran-3-yl)-3-phenyl-1,3,2-oxazaphospholidine: This compound contains a similar dihydrofuran ring but is part of a more complex tricyclic structure.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
886371-69-3 |
|---|---|
Fórmula molecular |
C6H8F3NO |
Peso molecular |
167.13 g/mol |
Nombre IUPAC |
1-(2,3-dihydrofuran-4-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C6H8F3NO/c7-6(8,9)5(10)4-1-2-11-3-4/h3,5H,1-2,10H2 |
Clave InChI |
WSWIATCXDLLGHZ-UHFFFAOYSA-N |
SMILES canónico |
C1COC=C1C(C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-tert-butylphenyl)acrylamide](/img/structure/B14853046.png)


![5-Methoxy-2-(pyrazin-2-YL)-1H-benzo[D]imidazole](/img/structure/B14853065.png)




